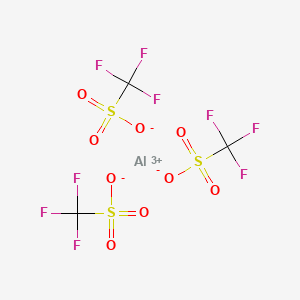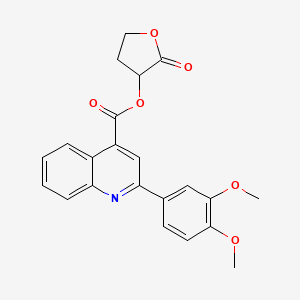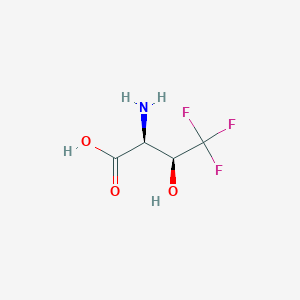
Aluminiumtrifluormethansulfonat
Übersicht
Beschreibung
Aluminum trifluoromethanesulfonate (ATMS) is an important organofluorine compound that is widely used in a variety of fields, from medicinal chemistry to environmental sciences. ATMS is a white, crystalline solid with a molecular weight of 192.02 g/mol. It is a strong acid and is highly soluble in water and organic solvents. ATMS is a versatile reagent that can be used to catalyze a variety of reactions such as nucleophilic substitution, addition reactions, and condensation reactions. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition to its use in synthesis, ATMS is also used in analytical chemistry, as a reagent for the determination of metals and other ions in solution.
Wissenschaftliche Forschungsanwendungen
Katalysator in der organischen Synthese
Aluminiumtrifluormethansulfonat wird aufgrund seiner starken Lewis-Säure-Eigenschaften häufig als Katalysator in der organischen Synthese eingesetzt. Es ermöglicht verschiedene chemische Reaktionen, darunter:
- Cycloisomerisierung ungesättigter Alkohole: Es unterstützt die regioselektive Synthese von cyclischen Ethern, die wertvolle Zwischenprodukte bei der Herstellung von Pharmazeutika und Duftstoffen sind .
- Umsetzung von Sacchariden: Es katalysiert die Umwandlung von Sacchariden in 5-Hydroxymethylfurfural (5-HMF), eine wichtige Plattformchemikalie für Biokraftstoffe und Feinchemikalien .
- Methoxycarbonylierungsreaktionen: In Kombination mit Palladiumverbindungen wird Aluminiumtriflat für die Methoxycarbonylierung von Alkinen verwendet, ein wichtiger Schritt bei der Synthese von Estern .
Elektrolyt in der Batterieforschung
Im Bereich der Energiespeicherung dient this compound als Elektrolytkomponente. Seine physikalisch-chemischen Eigenschaften, wie Leitfähigkeit und elektrochemische Stabilität, sind entscheidend für:
- Hochspannungsbatterien: Die Verbindung wird auf ihre potenzielle Verwendung in Hochspannungssystemen untersucht, wo sie zu Batterien mit höheren Energiedichten beitragen kann .
Anwendungen in der Wasseraufbereitung
This compound wurde für den Einsatz in Wasseraufbereitungstechnologien untersucht. Seine Fähigkeit, Komplexe mit verschiedenen Schadstoffen zu bilden, hilft bei:
- Entfernung von Schwermetallen: Es kann möglicherweise verwendet werden, um Schwermetalle aus Abwasser zu entfernen und so zu saubereren Wasserressourcen beizutragen .
Anwendungen in der Solarenergie
Die nicht-wässrige Löslichkeit der Verbindung macht sie für Anwendungen in der Solarenergie geeignet, wo sie in eingesetzt werden kann:
- Organischen Solarzellen: Als Teil der aktiven Schicht oder als Grenzflächenmaterial kann Aluminiumtriflat die Effizienz und Stabilität organischer Photovoltaikzellen verbessern .
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Herstellung wird this compound als Reagenz für verwendet:
- Synthese von Arzneimittelverbindungen: Es dient als Zwischenprodukt bei der Synthese verschiedener Medikamente und spielt eine Rolle bei der Entwicklung neuer Medikamente .
Materialwissenschaftliche Forschung
This compound ist auch in der Materialwissenschaft von Bedeutung, insbesondere in:
Wirkmechanismus
Target of Action
Aluminum trifluoromethanesulfonate, also known as aluminum triflate or Al(OTf)3, is primarily used as a catalyst in organic synthesis . Its primary targets are unsaturated alcohols and saccharides . It plays a crucial role in accelerating the rate of chemical reactions without being consumed in the process.
Mode of Action
Aluminum trifluoromethanesulfonate interacts with its targets by facilitating the regioselective synthesis of cyclic ethers through the cycloisomerization of unsaturated alcohols . It also aids in the conversion of saccharides into 5-hydroxymethylfurfural (5-HMF) . The compound’s interaction with its targets results in significant changes in the chemical structure of the targets, leading to the formation of new compounds.
Biochemical Pathways
The primary biochemical pathways affected by aluminum trifluoromethanesulfonate involve the transformation of unsaturated alcohols and saccharides . The compound facilitates the cycloisomerization of unsaturated alcohols, leading to the formation of cyclic ethers . It also aids in the conversion of saccharides into 5-HMF . These transformations have downstream effects on various biochemical processes, including energy production and cellular metabolism.
Pharmacokinetics
It’s important to note that the compound’s effectiveness as a catalyst may be influenced by its solubility and stability under different conditions .
Result of Action
The action of aluminum trifluoromethanesulfonate at the molecular and cellular level results in the transformation of target molecules into new compounds . This transformation is facilitated by the compound’s catalytic properties, which accelerate the rate of chemical reactions. The resulting compounds, such as cyclic ethers and 5-HMF, have various applications in industries such as pharmaceuticals and biofuels .
Action Environment
The action, efficacy, and stability of aluminum trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound’s catalytic activity may be influenced by temperature and pH . Therefore, optimal conditions are necessary to ensure the effective action of aluminum trifluoromethanesulfonate.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
aluminum;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOASGGZYSYPBI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3AlF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74974-61-1 | |
| Record name | Aluminum trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)

![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)

![5-[(Cyclohexylamino)-oxomethyl]-4-methyl-2-[(1-oxo-2-thiophen-2-ylethyl)amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224062.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)


![4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224068.png)